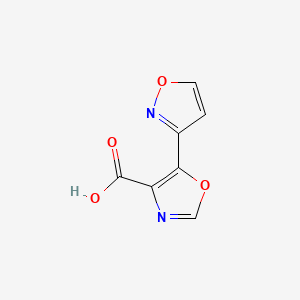

5-(Isoxazol-3-yl)oxazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O4/c10-7(11)5-6(12-3-8-5)4-1-2-13-9-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJMDBBAEVYPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid

Abstract

This technical guide provides a detailed exploration of the synthesis and characterization of 5-(isoxazol-3-yl)oxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] The unique juxtaposition of the isoxazole and oxazole ring systems, coupled with a carboxylic acid functionality, presents a compelling scaffold for the design of novel therapeutic agents.[2] This document outlines a plausible and efficient synthetic pathway, rooted in established principles of heterocyclic chemistry. Furthermore, it details a comprehensive characterization workflow, employing modern analytical techniques to ensure the structural integrity and purity of the synthesized compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the potential of complex heterocyclic frameworks.

Introduction: The Significance of Isoxazole-Oxazole Hybrids

Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals and biologically active molecules.[1][4][5] Among these, isoxazole and oxazole moieties are particularly prominent due to their diverse pharmacological profiles, which include anti-inflammatory, antimicrobial, and anticancer activities.[1][3] The strategic combination of these two five-membered heterocycles into a single molecular entity, such as this compound, offers the potential for synergistic or novel biological effects. The carboxylic acid group further enhances the molecule's utility, serving as a versatile handle for subsequent chemical modifications, such as esterification or amidation, to modulate its physicochemical properties and biological targets.[2]

The synthesis of such a multi-functional molecule requires a carefully designed strategy that allows for the sequential and controlled construction of each heterocyclic ring and the introduction of the carboxylic acid functionality.[2] This guide presents a rational approach to this synthetic challenge, followed by a rigorous characterization protocol to unequivocally confirm the identity and purity of the final product.

Synthetic Strategy and Experimental Protocol

The synthesis of this compound can be logically approached through a multi-step sequence. A plausible retrosynthetic analysis suggests the formation of the oxazole ring as a key final step, preceded by the construction of the isoxazole core.

Overall Synthetic Workflow

The proposed synthetic pathway commences with the formation of an isoxazole intermediate, which is then elaborated to introduce the necessary precursors for the subsequent oxazole ring formation and installation of the carboxylic acid group.

Caption: A generalized workflow for the synthesis of the target molecule.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is a proposed route and should be adapted and optimized based on laboratory conditions and findings. Appropriate safety precautions must be taken at all times.

Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

This initial step involves a classic 1,3-dipolar cycloaddition reaction to construct the isoxazole ring.

-

Rationale: The reaction between a nitrile oxide and an alkyne is a highly efficient and regioselective method for the synthesis of 3,5-disubstituted isoxazoles.[6]

-

Procedure:

-

To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 5-methylisoxazole-3-carboxylate.

-

Step 2: Synthesis of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate

This step introduces a reactive handle for the subsequent oxazole ring formation.

-

Rationale: N-Bromosuccinimide (NBS) is a common and effective reagent for the allylic bromination of methyl groups adjacent to an aromatic ring.

-

Procedure:

-

Dissolve ethyl 5-methylisoxazole-3-carboxylate (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under irradiation with a UV lamp for 2-4 hours.

-

Cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer and concentrate to yield the crude ethyl 5-(bromomethyl)isoxazole-3-carboxylate, which can often be used in the next step without further purification.

-

Step 3: Synthesis of Ethyl 5-(isoxazol-3-yl)oxazole-4-carboxylate

The formation of the oxazole ring is achieved through a Hantzsch-type synthesis.

-

Rationale: This reaction involves the condensation of an α-haloketone (or its equivalent) with an amide to form the oxazole ring. In this case, the brominated isoxazole acts as the electrophile.

-

Procedure:

-

To a solution of ethyl 5-(bromomethyl)isoxazole-3-carboxylate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add formamide (2.0 eq).

-

Heat the reaction mixture at 100-120 °C for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry, filter, and concentrate the organic phase.

-

Purify the residue by column chromatography to obtain ethyl 5-(isoxazol-3-yl)oxazole-4-carboxylate.

-

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Rationale: Saponification using a strong base is a standard method for the conversion of esters to carboxylic acids.[2]

-

Procedure:

-

Dissolve the ethyl 5-(isoxazol-3-yl)oxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an aqueous solution of lithium hydroxide or sodium hydroxide (2.0 eq).

-

Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

-

Characterization of this compound

A thorough characterization is essential to confirm the structure and assess the purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization Workflow

The following workflow ensures a comprehensive analysis of the final product.

Caption: A systematic workflow for the characterization of the final compound.

Expected Analytical Data

The following table summarizes the expected data from various analytical techniques for this compound (C₇H₄N₂O₄, Molecular Weight: 180.12 g/mol ).[2]

| Technique | Expected Observations | Rationale |

| ¹H NMR | - Aromatic protons on the isoxazole and oxazole rings (distinct chemical shifts).- A broad singlet for the carboxylic acid proton (typically downfield, >10 ppm).[7] | The chemical environment of each proton determines its resonance frequency. Carboxylic acid protons are highly deshielded.[8][9][10] |

| ¹³C NMR | - Resonances for the carbon atoms of the isoxazole and oxazole rings.- A downfield signal for the carboxylic acid carbonyl carbon (typically 160-185 ppm).[7] | The electronegativity of adjacent atoms and the hybridization state influence the carbon chemical shifts.[8][10][11] |

| Mass Spectrometry (MS) | - A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns, including the loss of CO₂ (44 Da) from the carboxylic acid.[7] | MS provides information about the molecular weight and the fragmentation of the molecule, which aids in structural confirmation.[12][13][14][15] |

| Infrared (IR) Spectroscopy | - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹).- A strong C=O stretching band for the carboxylic acid (approx. 1700-1725 cm⁻¹).- C=N and C-O stretching vibrations characteristic of the isoxazole and oxazole rings.[7] | Functional groups absorb infrared radiation at specific frequencies, allowing for their identification.[16][17][18][19] |

| High-Performance Liquid Chromatography (HPLC) | - A single major peak, indicating high purity. | HPLC is a powerful technique for assessing the purity of a compound by separating it from any impurities.[20] |

Conclusion

This technical guide has detailed a robust and logical pathway for the synthesis of this compound. The proposed multi-step synthesis leverages well-established reactions in heterocyclic chemistry to construct the core scaffold. Furthermore, a comprehensive analytical workflow has been outlined to ensure the unambiguous characterization and purity assessment of the final product. The insights and protocols provided herein are intended to empower researchers in the fields of medicinal chemistry and drug discovery to explore the therapeutic potential of this and related novel heterocyclic compounds.

References

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

-

Synthesis of Novel Isoxazole Fused Heterocycles. Taylor & Francis Online. Available at: [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]

-

Isoxazole: A Bioactive Five-Membered Heterocycle With Diverse Applications. IGI Global. Available at: [Link]

-

Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. Available at: [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

-

Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla. Available at: [Link]

-

NMR Spectroscopic Data for Compounds 1−4. ResearchGate. Available at: [Link]

-

Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Available at: [Link]

-

(PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available at: [Link]

-

Synthesis and identification of a carboxylic acid. YouTube. Available at: [Link]

-

Acids: Derivatization for GC Analysis. Available at: [Link]

-

No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Available at: [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. Available at: [Link]

-

(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]

-

Core spectroscopy of oxazole. The Journal of Chemical Physics - AIP Publishing. Available at: [Link]

-

Mass spectrometry of carboxylic acid derivatives. Request PDF - ResearchGate. Available at: [Link]

-

Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Oxazole - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. Available at: [Link]

-

Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. STM Journals. Available at: [Link]

-

Spectroscopy of Carboxylic Acids. Oregon State University. Available at: [Link]

-

Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

-

(PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available at: [Link]

-

Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. Available at: [Link]

-

Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and... ResearchGate. Available at: [Link]

-

Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][21]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent,. ACS Publications - American Chemical Society. Available at: [Link]

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1250404-35-3 [smolecule.com]

- 3. Isoxazole: A Bioactive Five-Membered Heterocycle With Diverse Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 8. benchchem.com [benchchem.com]

- 9. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Use Of NMR And Other Spectroscopy Techniques In Heterocyclic Oxadiazole Derivatives Studies: A Review » Article [journals.stmjournals.com]

- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. journalspub.com [journalspub.com]

- 17. researchgate.net [researchgate.net]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. shimadzu.com [shimadzu.com]

- 21. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: A Molecule of Convergent Heterocyclic Chemistry

5-(Isoxazol-3-yl)oxazole-4-carboxylic acid (CAS No. 1250404-35-3) stands as a compelling scaffold in medicinal chemistry and materials science.[1] This molecule represents a unique convergence of two distinct five-membered aromatic heterocycles: the isoxazole and the oxazole rings.[1] The strategic placement of a carboxylic acid functionality at the 4-position of the oxazole ring further enhances its potential for diverse chemical modifications and biological interactions.[1] Its molecular formula is C₇H₄N₂O₄, with a molecular weight of 180.12 g/mol .[1][2]

The inherent properties of both isoxazole and oxazole moieties, known for their roles in various biologically active compounds, make this hybrid structure a significant target for contemporary research.[1][3] Isoxazoles, for instance, are found in several FDA-approved drugs and are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights into its synthesis, characterization, and potential applications.

Molecular Structure and Key Physicochemical Properties

The molecular architecture of this compound is characterized by a planar arrangement of the fused heterocyclic ring system, which maximizes π-orbital overlap and contributes to its aromatic stability.[1]

Table 1: Core Physicochemical Properties of this compound

| Property | Value (Predicted/Known) | Source/Method |

| Molecular Formula | C₇H₄N₂O₄ | [1][2] |

| Molecular Weight | 180.12 g/mol | [1][2] |

| CAS Number | 1250404-35-3 | [1][2] |

| Melting Point | Not Experimentally Determined (Predicted: >200 °C, decomposition) | Prediction based on related heterocyclic carboxylic acids. |

| Boiling Point | Not Applicable (Decomposes before boiling) | General property of similar complex organic acids. |

| pKa | Predicted: 3.5 - 4.5 | Computational prediction (e.g., ACD/Labs Percepta). The electron-withdrawing nature of the heterocyclic systems is expected to increase the acidity of the carboxylic acid compared to benzoic acid. |

| logP (XLogP3) | 0.3 | [4] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Predicted based on structure. The carboxylic acid group provides some aqueous solubility, while the heterocyclic core contributes to organic solvent solubility. |

Synthesis Strategies: Constructing the Bicyclic Core

The synthesis of this compound is a non-trivial endeavor in heterocyclic chemistry, primarily due to the need for regioselective formation of the two distinct five-membered rings.[1] Two principal synthetic routes have been explored:

1,3-Dipolar Cycloaddition

This elegant approach involves the in situ generation of a nitrile oxide from an N-hydroxyimidoyl chloride, which then undergoes a [3+2] cycloaddition reaction with an alkyne-containing oxazole precursor.[1] This method offers good functional group tolerance and is a powerful tool for the construction of the isoxazole ring.[1]

Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis.

Cyanide Hydrolysis and Esterification Sequences

An alternative strategy begins with the synthesis of a corresponding nitrile derivative, which is then subjected to controlled hydrolysis to yield the carboxylic acid.[1] This transformation can be performed under either acidic or basic conditions, with the choice of conditions depending on the overall stability of the heterocyclic system.[1] Subsequent esterification can be carried out if derivatives are desired.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include:

-

A singlet for the proton on the oxazole ring.

-

Two doublets in the aromatic region corresponding to the protons on the isoxazole ring.

-

A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm), which would be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR would provide valuable information about the carbon framework. Distinct signals are expected for:

-

The carbonyl carbon of the carboxylic acid (typically in the 160-170 ppm range).

-

The carbon atoms of the isoxazole and oxazole rings, with their chemical shifts influenced by the electronegative nitrogen and oxygen atoms.

-

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

-

A broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.

-

C=N and C=C stretching vibrations from the heterocyclic rings in the 1500-1650 cm⁻¹ region.

-

C-O stretching vibrations within the rings.

Mass Spectrometry (MS)

Mass spectrometric analysis would be crucial for confirming the molecular weight. In electrospray ionization (ESI) mass spectrometry, the molecule would be expected to show a prominent ion corresponding to [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.

Protocol 1: Determination of Aqueous Solubility

Causality: Understanding the aqueous solubility is critical for any compound intended for biological applications, as it dictates bioavailability and formulation strategies. The shake-flask method is a standard and reliable technique for this determination.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or µg/mL.

Caption: Shake-Flask Method for Solubility Determination.

Protocol 2: Potentiometric Determination of pKa

Causality: The acid dissociation constant (pKa) is a fundamental parameter that governs the ionization state of a molecule at a given pH. This is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in the body. Potentiometric titration is a highly accurate method for pKa determination.

Methodology:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Protocol 3: Determination of Lipophilicity (logP) by RP-HPLC

Causality: The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP values.

Methodology:

-

HPLC System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known logP values and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (log k') against the known logP values.

-

Sample Analysis: Inject a solution of this compound and determine its retention time.

-

Calculation: Calculate the log k' for the target compound and use the calibration curve to determine its logP value.

Potential Applications and Future Directions

The unique structural features of this compound position it as a valuable building block in several areas of research and development:

-

Pharmaceuticals: It serves as a scaffold for the synthesis of novel drug candidates. The presence of two heterocyclic rings offers multiple points for functionalization to optimize biological activity and pharmacokinetic properties. Areas of interest include the development of new antimicrobial, anti-inflammatory, and anticancer agents.[1]

-

Biochemical Research: This compound is utilized in proteomics as a chemical tool to study protein-protein interactions and enzyme functions.[1]

-

Material Science: The rigid, planar structure of the molecule makes it a candidate for the development of novel organic materials with specific electronic or photophysical properties.[1]

Future research will likely focus on the synthesis of a library of derivatives to explore the structure-activity relationships for various biological targets. Further elucidation of its mechanism of action in different biological systems is also a critical area for investigation.

Conclusion

This compound is a molecule with significant potential, bridging the gap between fundamental heterocyclic chemistry and applied sciences. While a comprehensive experimental dataset for its physicochemical properties is still emerging, predictive methods and the study of analogous structures provide valuable insights. The experimental protocols outlined in this guide offer a robust framework for the systematic characterization of this and related compounds, which will undoubtedly accelerate its journey from a research chemical to a valuable tool in drug discovery and materials science.

References

-

1250404-35-3| Chemical Name : this compound | Pharmaffiliates. Available at: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022-08-31). Available at: [Link]

-

This product is typically in stock.Please contact us for quotation. - Angene Chemical. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of isoxazole and oxazole moieties in a single molecular framework presents a unique landscape for medicinal chemistry and materials science.[1][2] 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid stands as a molecule of significant interest, embodying the potential for diverse biological activities and novel material properties.[1] Understanding its precise three-dimensional atomic arrangement is paramount to unlocking this potential. This guide provides an in-depth, experience-driven walkthrough of the complete workflow for the crystal structure analysis of this heterocyclic compound, from rational synthesis and meticulous crystallization to the definitive elucidation by single-crystal X-ray diffraction. We will explore the causality behind key experimental decisions, ensuring a robust and reproducible methodology.

Introduction: The Scientific Imperative

Heterocyclic compounds containing isoxazole and oxazole rings are foundational scaffolds in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, and antibacterial agents.[3] The title compound, this compound (Molecular Formula: C₇H₄N₂O₄, Molecular Weight: 180.12 g/mol ), combines two such rings, creating a molecule with distinct electronic and steric properties.[1] The carboxylic acid group further enhances its potential, offering a reactive handle for derivatization and a key site for intermolecular interactions, such as hydrogen bonding.[1]

Determining the crystal structure via single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise. It is the only method that provides an unambiguous determination of the three-dimensional molecular geometry, including precise bond lengths, bond angles, and the absolute configuration of the molecule.[4][5] This information is critical for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how the molecule interacts with biological targets.

-

In Silico Drug Design: Providing an accurate model for computational studies like molecular docking.[6][7]

-

Polymorph Screening: Identifying different crystalline forms that can impact a drug's stability, solubility, and bioavailability.

-

Material Science: Elucidating the intermolecular forces that govern solid-state packing, which dictates the material's physical properties.

This guide is structured to follow the logical progression of a research project, from obtaining the material to analyzing its definitive structure.

Synthesis and Material Preparation

A robust structural analysis begins with pure, high-quality material. The synthesis of this compound is a significant challenge in heterocyclic chemistry.[1] A common and effective strategy involves a 1,3-dipolar cycloaddition.[1]

Experimental Protocol: Synthesis via Cycloaddition

-

Precursor Synthesis: The workflow begins with the preparation of an alkyne-containing oxazole precursor. A plausible route is the esterification of a commercially available oxazole-4-carboxylic acid, followed by functional group manipulation to install a terminal alkyne at the 5-position.

-

Nitrile Oxide Generation: In a separate flask, a suitable N-hydroxyimidoyl chloride is treated with a non-nucleophilic base (e.g., triethylamine) to generate the corresponding nitrile oxide in situ.

-

Cycloaddition: The alkyne-containing oxazole is introduced to the reaction mixture containing the freshly generated nitrile oxide. The [3+2] cycloaddition proceeds to form the 3,5-disubstituted isoxazole ring directly attached to the oxazole core.[1]

-

Hydrolysis: The resulting ester is hydrolyzed to the target carboxylic acid, typically under basic conditions (e.g., using LiOH or NaOH) followed by acidic workup to protonate the carboxylate.[1]

-

Purification: The crude product is purified, often by recrystallization or column chromatography, to achieve the high purity (>99%) required for successful single crystal growth.

Growing X-Ray Quality Single Crystals

This stage is often considered more of an art than a science, requiring patience and meticulous technique. The goal is to grow a single, well-ordered crystal, typically 0.1-0.3 mm in size, free of cracks and defects.[8] For a carboxylic acid, solvent choice and pH are critical factors.[9]

Causality in Crystallization Method Selection:

The presence of the carboxylic acid group allows for strong hydrogen bonding, which can be leveraged to form a well-ordered crystal lattice. However, this same group can also lead to solubility challenges. Therefore, a solvent system must be chosen that balances solubility at an elevated temperature with insolubility at a lower temperature.[9][10]

Experimental Protocol: Slow Evaporation from a Solvent/Anti-Solvent System

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water). The ideal "solvent" is one in which the compound is moderately soluble.[11] The ideal "anti-solvent" is one in which the compound is poorly soluble but is miscible with the primary solvent.

-

Preparation of Saturated Solution: Dissolve the compound in a minimum amount of a suitable hot solvent (e.g., ethanol) to create a saturated or near-saturated solution.[12]

-

Filtration: Filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean, small vial. This crucial step removes any microscopic dust or particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[11]

-

Inducing Crystallization: Place the vial inside a larger beaker containing a small amount of the anti-solvent (e.g., hexane). Loosely cap the beaker. The slow diffusion of the anti-solvent vapor into the vial will gradually decrease the solubility of the compound, promoting slow, ordered crystal growth over several days to weeks.[8][11]

-

Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle, ensuring they are not allowed to dry out, which can damage the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[4] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[8]

Workflow for Crystal Structure Determination

Caption: Overall workflow from synthesis to final structural analysis.

Step-by-Step Methodology

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[5] The instrument rotates the crystal in the X-ray beam, and a detector records the positions and intensities of the thousands of diffracted X-ray reflections.[4]

-

Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell dimensions and space group of the crystal. The intensities of each reflection are integrated and scaled.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map, which reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: This iterative process refines the atomic positions, and introduces anisotropic displacement parameters (which model atomic vibrations) to improve the fit between the calculated diffraction pattern (from the model) and the observed experimental data. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.

-

Validation: The final structural model is rigorously validated using software like CHECKCIF to ensure it is chemically sensible and meets established crystallographic standards.

Analysis of the Crystal Structure

The final output is a Crystallographic Information File (CIF), which contains all the information about the structure.

Key Structural Insights & Data Presentation

The analysis of the crystal structure of this compound would focus on several key areas:

-

Molecular Conformation: Determining the planarity of the fused ring system and the torsion angle between the isoxazole and oxazole rings.

-

Bond Lengths and Angles: Comparing the experimentally determined values to standard values for similar heterocyclic systems to identify any electronic effects or strain.

-

Intermolecular Interactions: This is particularly important. The carboxylic acid group is a strong hydrogen bond donor and acceptor. Analysis will likely reveal hydrogen-bonded dimers or chains, which are the primary interactions governing the crystal packing.[9] Pi-stacking between the heterocyclic rings may also be present.

Table 1: Representative Crystallographic Data

(Note: As this is a guide, the following data is representative of a small organic molecule and analogous to published structures of similar oxazole/isoxazole derivatives.[13])

| Parameter | Value |

| Chemical Formula | C₇H₄N₂O₄ |

| Molecular Weight | 180.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.994 |

| b (Å) | 13.964 |

| c (Å) | 11.513 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1858.9 |

| Z (Molecules/Unit Cell) | 8 |

| Temperature (K) | 100(2) |

| R-factor (R1) | ~0.045 |

| Goodness-of-fit (S) | ~1.05 |

Complementary Physicochemical Characterization

While SC-XRD provides the definitive solid-state structure, other spectroscopic techniques are essential for confirming the molecular identity in solution and verifying purity.[2]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the connectivity of the atoms. The chemical shifts of the protons on the oxazole and isoxazole rings are diagnostic.[14][15]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected signals would include a strong C=O stretch for the carboxylic acid (~1700-1740 cm⁻¹) and characteristic C=N and C=C stretching vibrations from the heterocyclic rings (~1580-1650 cm⁻¹).[6][16]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion.[14][17]

Conclusion

The crystal structure analysis of this compound is a multi-step process that demands precision at every stage, from synthesis to final data interpretation. The resulting three-dimensional model provides invaluable, atom-level insight that is unobtainable by other methods. This structural blueprint is fundamental for rational drug design, enabling scientists to understand intermolecular interactions, predict binding affinities, and guide the synthesis of next-generation derivatives with enhanced therapeutic potential or tailored material properties. The methodologies and causal reasoning outlined in this guide provide a robust framework for achieving a successful and insightful structural elucidation.

References

- This compound - Smolecule. (2023).

- Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents.Taylor & Francis Online.

- Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents.Taylor & Francis Online.

- Fractional Crystallization for Carboxylic Acid Purification.Benchchem Technical Support Center.

- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.Journal of Advances in Natural Sciences.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?News-Medical.net.

- Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents.PubMed.

- Method for crystallising carboxylic acid.Google Patents.

- Single crystal X-ray diffraction.Rigaku.

- New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies.ResearchGate.

- Growing Crystals for X-ray Diffraction Analysis.JoVE (Journal of Visualized Experiments).

- How do organic compounds single crystal X rays diffraction work?ResearchGate.

- A Comparative Guide to the X-ray Crystallography of Oxazole Carboxylate Derivatives.BenchChem.

- Recrystallization and Crystallization.University of California, Irvine Department of Chemistry.

- SOP: CRYSTALLIZATION.Columbia University Department of Chemistry.

- Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide.BenchChem.

- Solvent design for crystallization of carboxylic acids.ResearchGate.

- In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds.BenchChem.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.National Institutes of Health (NIH).

- How To: Grow X-Ray Quality Crystals.University of Rochester Department of Chemistry.

- The physical properties, elemental analysis and FT-IR spectral data of compounds 4B x,y,z.ResearchGate.

- The spectra, ionization, and deuteriation of oxazoles and related compounds.Journal of the Chemical Society B: Physical Organic.

- Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.ResearchGate.

- Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.PubMed.

- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.The Journal of Organic Chemistry.

Sources

- 1. Buy this compound | 1250404-35-3 [smolecule.com]

- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. rigaku.com [rigaku.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. How To [chem.rochester.edu]

- 12. science.uct.ac.za [science.uct.ac.za]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The spectra, ionization, and deuteriation of oxazoles and related compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

"spectroscopic data (NMR, IR, MS) for 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid"

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid

Overview and Significance

This compound is a heterocyclic compound featuring a molecular architecture that combines isoxazole and oxazole rings, appended with a carboxylic acid functional group. Its molecular formula is C₇H₄N₂O₄ and it has a molecular weight of 180.12 g/mol [1]. Compounds incorporating isoxazole and oxazole motifs are of significant interest in medicinal chemistry and drug development, often exhibiting a range of biological activities[2][3]. Therefore, the unambiguous structural confirmation and purity assessment of this molecule are paramount for any research or development application.

This guide provides a comprehensive overview of the analytical techniques required to fully characterize this compound. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the rationale behind the experimental design and the interpretation of the resulting spectra. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting predicted data, validated experimental protocols, and the logic that connects them.

Synthesis Pathway Synopsis

The synthesis of this compound can be approached through established methods in heterocyclic chemistry. One common strategy involves a [3+2] cycloaddition reaction, where a nitrile oxide is reacted with an alkyne-substituted oxazole precursor to construct the isoxazole ring[1]. An alternative route involves the chemical modification of a pre-existing heterocyclic system, for instance, the controlled hydrolysis of a corresponding nitrile derivative under acidic or basic conditions to yield the final carboxylic acid[1].

The following workflow illustrates a generalized synthetic approach.

Caption: Generalized synthetic workflow for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone technique for elucidating the proton framework of a molecule. For this compound, the spectrum is expected to be relatively simple, providing clear, diagnostic signals for each proton in its unique chemical environment.

Predicted ¹H NMR Data

The predicted spectrum is characterized by four distinct signals. The most downfield signal is anticipated for the acidic proton of the carboxylic acid, which typically appears as a broad singlet due to hydrogen bonding and chemical exchange. The protons on the two heterocyclic rings are in electron-deficient environments, causing them to resonate at lower fields.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assigned Proton(s) | Rationale |

| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | Highly deshielded due to the electronegative oxygen atoms and intermolecular hydrogen bonding[1]. |

| ~8.90 | Singlet | 1H | Isoxazole H-5 | Deshielded by the adjacent oxygen and nitrogen atoms of the isoxazole ring. |

| ~8.20 | Singlet | 1H | Oxazole H-2 | Deshielded due to the aromatic nature and electron-withdrawing character of the oxazole ring[1]. |

| ~7.10 | Singlet | 1H | Isoxazole H-4 | Positioned on the isoxazole ring, its chemical shift is influenced by the adjacent substituents. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expertise & Experience: DMSO-d₆ is the solvent of choice. Its high polarity effectively dissolves the carboxylic acid, and its low proton exchange rate with the analyte allows for the clear observation of the acidic -COOH proton, which would be lost in solvents like D₂O or CD₃OD.

-

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons, including the potentially slowly relaxing quaternary-carbon-adjacent protons, leading to accurate integration.

-

Acquisition Time (aq): ~4 seconds.

-

Spectral Width (sw): 0-16 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm. Integrate the signals to determine the relative proton ratios.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for a complete count of the carbon environments.

Predicted ¹³C NMR Data

Seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

| Chemical Shift (δ) ppm | Assigned Carbon | Rationale |

| ~165 | Carboxylic Acid (C=O) | The carbonyl carbon is highly deshielded due to the double bond and attachment to two electronegative oxygen atoms. |

| ~160 | Isoxazole C-3 | Attached to nitrogen and part of an aromatic system, adjacent to the oxazole ring. |

| ~158 | Isoxazole C-5 | Bound to the ring oxygen and nitrogen, leading to a downfield shift. |

| ~155 | Oxazole C-5 | Attached to the isoxazole ring and the ring oxygen. |

| ~145 | Oxazole C-2 | Carbon in the oxazole ring, deshielded by adjacent heteroatoms. |

| ~130 | Oxazole C-4 | The carbon bearing the carboxylic acid group. |

| ~105 | Isoxazole C-4 | Shielded relative to other ring carbons but still in the aromatic region. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. The concentration is generally sufficient for ¹³C NMR, although longer acquisition times may be needed.

-

Instrument Setup: Use the same spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') to ensure each carbon signal appears as a singlet.

-

Number of Scans: 1024-4096 scans. The low natural abundance of ¹³C necessitates a higher number of scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0-200 ppm.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Caption: Workflow for Fourier-Transform Infrared (FTIR) analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrometry Data

Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for a polar molecule like this, as it minimizes fragmentation and provides a clear molecular ion peak.

| m/z Value | Ion Type | Rationale |

| 181.03 | [M+H]⁺ | In positive ion mode ESI, the molecule is expected to be protonated. (Calculated exact mass for C₇H₅N₂O₄⁺: 181.0244) |

| 179.01 | [M-H]⁻ | In negative ion mode ESI, the acidic proton is easily lost. (Calculated exact mass for C₇H₃N₂O₄⁻: 179.0098) |

| 135.02 | [M-H-CO₂]⁻ | A characteristic fragmentation in negative ion mode is the loss of carbon dioxide (44 Da) from the carboxylate anion. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Acquisition Parameters:

-

Ionization Mode: Run in both positive and negative ESI modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan a mass range of m/z 50-500.

-

Expertise & Experience: Direct infusion is a rapid method to confirm the molecular weight without chromatographic separation. For purity analysis, coupling with Liquid Chromatography (LC-MS) is the authoritative standard.

-

-

Data Analysis: Identify the molecular ion peak in the resulting mass spectrum. The high-resolution instrument will provide an exact mass that can be used to confirm the elemental composition, typically within a 5 ppm mass accuracy tolerance.

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. The protocols and interpretive logic detailed in this guide represent a robust, self-validating system for the characterization of this and related heterocyclic compounds, ensuring the scientific integrity required for advanced research and drug development.

References

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. Available at: [Link]

-

Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. Available at: [Link]

-

Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021). ResearchGate. Available at: [Link]

-

On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). National Institutes of Health. Available at: [Link]

Sources

The Strategic Screening of Novel Isoxazole-Oxazole Hybrids: A Technical Guide for Drug Discovery

Introduction: The Promise of Hybrid Scaffolds in Medicinal Chemistry

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity, a strategy known as molecular hybridization, has emerged as a powerful approach for the development of novel therapeutics.[1][2] Among the myriad of heterocyclic compounds, the nitrogen- and oxygen-containing five-membered rings of isoxazole and oxazole have garnered significant attention due to their broad spectrum of biological activities.[3][4] The hybridization of these two moieties creates isoxazole-oxazole hybrids, a class of compounds with demonstrated potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][5]

This technical guide provides a comprehensive framework for the biological activity screening of novel isoxazole-oxazole hybrids. Moving beyond a mere compilation of protocols, this document delves into the causal reasoning behind experimental choices, emphasizing a self-validating system of inquiry. It is designed for researchers, scientists, and drug development professionals to navigate the critical early stages of preclinical evaluation, from initial hit identification to lead candidate selection.

Part 1: The Hierarchical Screening Cascade: A Multi-Faceted Approach

The journey of a novel isoxazole-oxazole hybrid from a synthesized molecule to a potential drug candidate is a rigorous process of elimination and characterization. A hierarchical screening cascade is paramount to efficiently allocate resources and make informed decisions. This process typically begins with broad, high-throughput in vitro assays and progressively moves towards more complex, lower-throughput studies for the most promising candidates.

Caption: A hierarchical screening cascade for novel isoxazole-oxazole hybrids.

Part 2: Anticancer Activity Screening

A significant number of isoxazole-oxazole hybrids have been investigated for their potential as anticancer agents.[6][7] The initial screening phase aims to identify compounds that exhibit cytotoxic or cytostatic effects against a panel of human cancer cell lines.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole-oxazole hybrids. A vehicle control (e.g., DMSO) should be included.[8]

-

Incubation: Incubate the plates for a predetermined period, typically 48 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[8]

Secondary Assays: Delving into the Mechanism of Action

Compounds that demonstrate significant cytotoxicity in the primary screen should be subjected to further investigation to elucidate their mechanism of action.

Cell Cycle Analysis via Propidium Iodide Staining

This technique quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound induces cell cycle arrest.[8]

Experimental Protocol: Cell Cycle Analysis

-

Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

-

Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[8]

-

Staining: Wash the cells with PBS, treat with RNase A to remove RNA, and stain the cellular DNA with propidium iodide.[8]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, indicating whether the compound induces programmed cell death.[8]

Experimental Protocol: Apoptosis Assay

-

Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

-

Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[8]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

Caption: Workflow for anticancer activity screening of isoxazole-oxazole hybrids.

Part 3: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[9] Isoxazole-oxazole hybrids have shown promise in this area.[1]

Primary Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[10]

Experimental Protocol: Broth Microdilution

-

Preparation of Inoculum: Prepare a standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Perform serial two-fold dilutions of the isoxazole-oxazole hybrids in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Resazurin Assay (Optional): To enhance the readability of the MIC, a resazurin solution can be added to the wells after incubation. A color change from blue to pink indicates bacterial growth.[9]

Data Presentation: Summarizing Antimicrobial Activity

The antimicrobial activity of a series of isoxazole-oxazole hybrids should be presented in a clear and concise table for easy comparison.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| IO-Hybrid-1 | 8 | 16 |

| IO-Hybrid-2 | 4 | >64 |

| IO-Hybrid-3 | 16 | 32 |

| Ciprofloxacin | 0.5 | 0.015 |

Part 4: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. Isoxazole-oxazole hybrids have demonstrated anti-inflammatory potential.[1][11]

In Vitro Anti-inflammatory Assays

Several in vitro assays can be employed to screen for anti-inflammatory activity.

Inhibition of Protein Denaturation

Denaturation of tissue proteins is a hallmark of inflammation.[12] This assay assesses the ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA).[13]

Experimental Protocol: Inhibition of BSA Denaturation

-

Reaction Mixture: Prepare a reaction mixture containing the test compound and BSA solution.

-

Induction of Denaturation: Heat the reaction mixture at a specific temperature (e.g., 72°C) for a set time.

-

Cooling and Measurement: Cool the solutions and measure the turbidity (a measure of denaturation) using a spectrophotometer at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation. A standard anti-inflammatory drug like diclofenac should be used as a positive control.[13]

Cyclooxygenase (COX) Inhibition Assay

Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are key mediators of inflammation.[14] Assaying for the inhibition of these enzymes is a direct way to screen for anti-inflammatory activity.[13]

Experimental Protocol: COX Inhibition Assay

-

Enzyme and Substrate: Prepare a reaction mixture containing the COX enzyme (ovine COX-1 or human recombinant COX-2), a heme cofactor, and the test compound.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid, the substrate for COX.

-

Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).[14]

-

Data Analysis: Determine the IC50 value for the inhibition of COX-1 and COX-2 to assess the compound's potency and selectivity.

Part 5: Early-Stage ADMET Profiling: A Critical Step for Drug-Likeness

A significant percentage of drug candidates fail in later stages of development due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity (ADMET).[15] Therefore, it is crucial to assess the ADMET profile of promising hits at an early stage.[16]

In Silico ADMET Prediction

Computational tools can predict various ADMET properties of a compound based on its chemical structure.[17] This is a rapid and cost-effective way to flag potential liabilities.[18]

Key Predicted Properties:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition/induction.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hERG inhibition (cardiotoxicity).

Caption: Key parameters in early-stage ADMET profiling.

In Vitro ADMET Assays

For the most promising candidates, in silico predictions should be validated with in vitro assays.

| Parameter | In Vitro Assay | Purpose |

| Metabolic Stability | Liver Microsomal Stability Assay | To assess the rate of metabolism by liver enzymes. |

| CYP Inhibition | Fluorometric CYP Inhibition Assay | To determine if the compound inhibits major CYP isoforms (e.g., CYP3A4, 2D6). |

| Plasma Stability | Plasma Stability Assay | To evaluate the stability of the compound in plasma. |

| Cytotoxicity | Assay in non-cancerous cell lines (e.g., HEK293) | To assess general cytotoxicity. |

Conclusion: A Roadmap to Promising Leads

The biological activity screening of novel isoxazole-oxazole hybrids is a dynamic and iterative process. By employing a strategic, multi-tiered screening cascade that integrates primary bioassays with mechanistic studies and early ADMET profiling, researchers can efficiently identify and advance compounds with the highest therapeutic potential. This guide provides a foundational framework, but it is the insightful interpretation of data and the willingness to adapt experimental strategies that will ultimately lead to the successful discovery of the next generation of isoxazole-oxazole hybrid drugs.

References

-

Bąchor, U., Mączyński, M., & Sochacka-Ćwikła, A. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(15), 7082. [Link]

-

National Center for Biotechnology Information. (2025). Therapeutic Potential of Isoxazole-(Iso)oxazole Hybrids: Three Decades of Research. PubMed. [Link]

-

Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2012). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 3(1), 71-80. [Link]

-

ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. [Link]

-

Kwon Research Group. (n.d.). Transformer-Driven ADMET Screening for Efficient Drug Evaluation. [Link]

-

National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

-

BioAgilytix. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]

-

Abebe, F. A., Hopkins, M. D., Vodnala, S. N., Sheaff, R. J., & Lamar, A. A. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(28), 18333–18343. [Link]

-

Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

-

MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

-

MDPI. (2025, July 23). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

-

ScienceDirect. (2024, April 15). Natural products-isoxazole hybrids. [Link]

-

Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. [Link]

-

ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

-

Taylor & Francis Online. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]

-

IJARIIT. (n.d.). Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. [Link]

-

MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

-

ResearchGate. (n.d.). Drug Discovery and ADMET process: A Review. [Link]

-

National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. [Link]

-

World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. [Link]

-

MDPI. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. [Link]

-

National Center for Biotechnology Information. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

-

MDPI. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]

-

National Institutes of Health. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

-

MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]

-

AZoNetwork. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]

-

MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. [Link]

-

National Institutes of Health. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC. [Link]

-

ResearchGate. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

-

ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

-

YouTube. (2020, July 25). In virto Anti inflammatory assay: Dr. Bhushan P Pimple. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Potential of Isoxazole-(Iso)oxazole Hybrids: Three Decades of Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [ouci.dntb.gov.ua]

- 4. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research : Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. espublisher.com [espublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 16. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bitesizebio.com [bitesizebio.com]

- 18. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

The Architecture of a Bioactive Scaffold: A Technical Guide to the Discovery and Isolation of 5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid Derivatives

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and isolation of 5-(isoxazol-3-yl)oxazole-4-carboxylic acid and its derivatives. This class of compounds is of significant interest to the medicinal chemistry community due to the privileged structural features of the isoxazole and oxazole rings, which are present in numerous pharmacologically active agents. We will dissect a plausible and efficient synthetic pathway, detailing the strategic considerations behind each step, from the construction of the initial isoxazole framework to its elaboration into the target bi-heterocyclic carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual blueprint and practical, step-by-step protocols for the synthesis and purification of these promising compounds.

Introduction: The Convergence of Two Privileged Heterocycles

In the landscape of medicinal chemistry, the isoxazole and oxazole ring systems are considered "privileged structures" due to their prevalence in a wide array of therapeutic agents.[1] The isoxazole moiety is a key component in drugs exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Similarly, the oxazole nucleus is found in compounds with a broad spectrum of biological activities. The strategic hybridization of these two five-membered heterocycles into a single molecular entity, the this compound core, presents a compelling scaffold for the development of novel therapeutics.[4] The carboxylic acid functional group further enhances the drug-like properties of the molecule, offering a handle for bioisosteric replacement or for forming key interactions with biological targets.[4]

This guide will illuminate a rational and efficient synthetic approach to this promising class of molecules, emphasizing the chemical logic that underpins the chosen methodologies.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The central oxazole ring can be constructed via a Hantzsch-type synthesis, a reliable method for forming substituted oxazoles. This approach necessitates a β-ketoester as a key precursor. Consequently, the retrosynthesis points to ethyl 2-(isoxazol-3-yl)-2-oxoacetate as a pivotal intermediate. This intermediate, in turn, can be derived from a suitable isoxazole precursor, such as an isoxazole-3-carboxylic acid ester, through a Claisen condensation.

This strategy is advantageous as it allows for the independent synthesis and functionalization of the isoxazole core before its integration into the final bi-heterocyclic system, offering modularity and flexibility in generating a library of derivatives.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Isoxazole Core: Building the Foundation

The journey to our target molecule begins with the construction of the isoxazole ring. A robust and scalable method involves the cyclocondensation of a β-dicarbonyl compound with hydroxylamine. For the synthesis of the requisite ethyl isoxazole-3-carboxylate, a Claisen condensation of diethyl oxalate with an appropriate ketone, followed by cyclization with hydroxylamine hydrochloride, is a well-established route.[5]

Synthesis of Isoxazole-3-carboxamide

An alternative and direct precursor is isoxazole-3-carboxamide. This can be synthesized through the reaction of a suitable nitrile with hydroxylamine.

Experimental Protocol: Synthesis of Isoxazole-3-carboxamide

-

To a solution of sodium ethoxide (prepared from sodium in ethanol) in anhydrous ethanol, add hydroxylamine hydrochloride and stir for 30 minutes at room temperature.

-

Add the starting nitrile (e.g., 2-chloroacrylonitrile) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Construction of the Key Intermediate: Ethyl 2-(Isoxazol-3-yl)-2-oxoacetate

With the isoxazole core in hand, the next critical step is the synthesis of the β-ketoester, ethyl 2-(isoxazol-3-yl)-2-oxoacetate. This is achieved through a Claisen condensation reaction.

From Ethyl Isoxazole-3-carboxylate

Experimental Protocol: Claisen Condensation

-

To a solution of sodium ethoxide in anhydrous ethanol, add ethyl isoxazole-3-carboxylate.

-

Add ethyl acetate dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the progress of the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation or column chromatography to afford pure ethyl 2-(isoxazol-3-yl)-2-oxoacetate.

Formation of the Oxazole Ring: The Hantzsch Synthesis